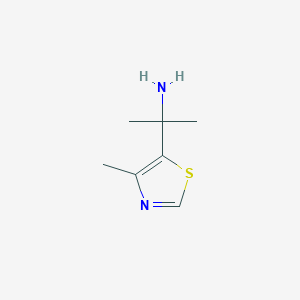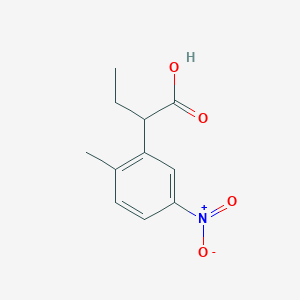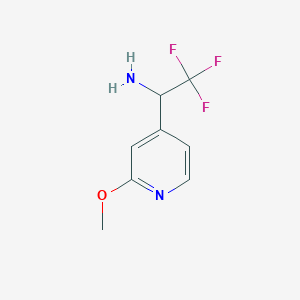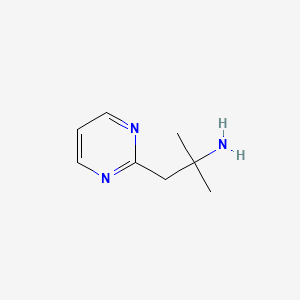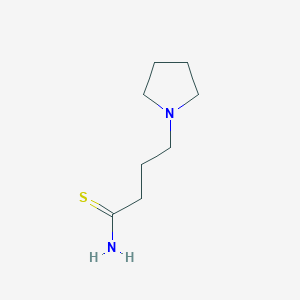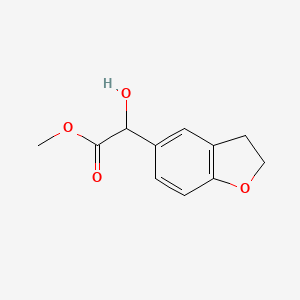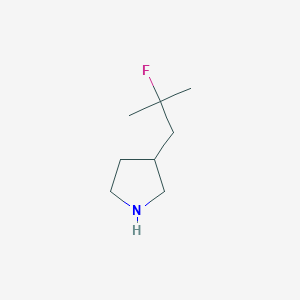
3-(2-Fluoro-2-methylpropyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoro-2-methylpropyl)pyrrolidine is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the propyl side chain of the pyrrolidine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-2-methylpropyl)pyrrolidine typically involves the introduction of the fluorine atom into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile at low temperatures to control the reactivity of the fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 3-(2-Fluoro-2-methylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amines or thiols derivatives.
科学研究应用
3-(2-Fluoro-2-methylpropyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced chemical stability and performance.
作用机制
The mechanism of action of 3-(2-Fluoro-2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased biological activity. The fluorine atom’s electron-withdrawing properties can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
相似化合物的比较
3-(2-Chloro-2-methylpropyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromo-2-methylpropyl)pyrrolidine: Similar structure but with a bromine atom instead of fluorine.
3-(2-Iodo-2-methylpropyl)pyrrolidine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 3-(2-Fluoro-2-methylpropyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H16FN |
|---|---|
分子量 |
145.22 g/mol |
IUPAC 名称 |
3-(2-fluoro-2-methylpropyl)pyrrolidine |
InChI |
InChI=1S/C8H16FN/c1-8(2,9)5-7-3-4-10-6-7/h7,10H,3-6H2,1-2H3 |
InChI 键 |
VEBNJPOJMCJZTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1CCNC1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


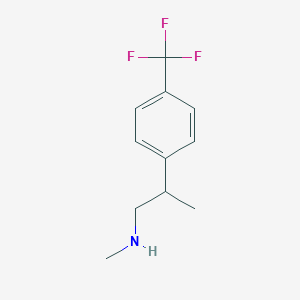
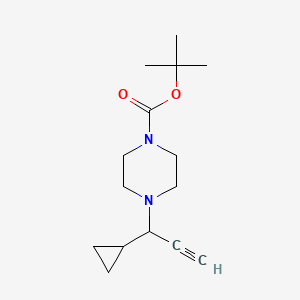
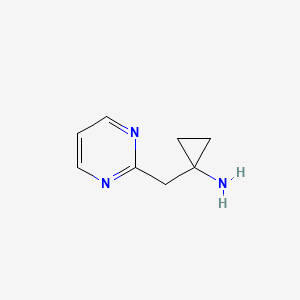
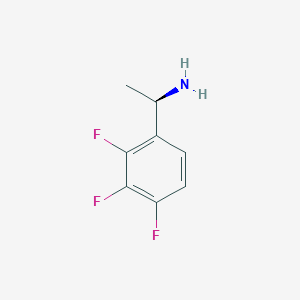
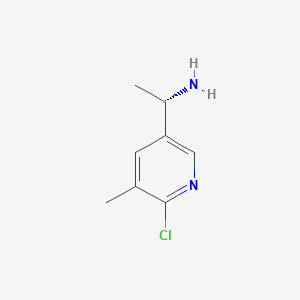
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
